Antiamoebin's Dual Carrier/Pore Mechanism Contrasts with Alamethicin's Voltage-Gated Channels
Unlike alamethicin, which exhibits voltage-dependent single-channel conductance, antiamoebin did not show this activity under identical conditions. Instead, a carrier-like mechanism was initially proposed, and subsequent experiments revealed large-amplitude, voltage-insensitive pore formation [1]. This dual functionality makes antiamoebin a unique model for studying non-canonical membrane transport.
| Evidence Dimension | Voltage-dependent single-channel conductance |
|---|---|
| Target Compound Data | No single-channel conductance detected under standard voltage-clamp conditions for alamethicin; exhibits carrier-like and voltage-insensitive pore activity. |
| Comparator Or Baseline | Alamethicin: Voltage-gated, barrel-stave pore formation with defined single-channel conductance states. |
| Quantified Difference | Mechanism is fundamentally different: alamethicin is a canonical voltage-gated channel, antiamoebin is a dual-function peptide. |
| Conditions | Planar lipid bilayer experiments; voltage-clamp electrophysiology. |
Why This Matters
For researchers studying ion transport mechanisms, antiamoebin provides a unique comparator to dissect the structural determinants of channel gating versus carrier-mediated transport.
- [1] Duclohier, H. et al. Antiamoebin can function as a carrier or as a pore-forming peptaibol. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1998, 1415(1), 255-260. View Source
